1,1-Bis(pentafluorophenyl)-1-ethanol
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Overview
Description
1,1-Bis(pentafluorophenyl)-1-ethanol: is an organofluorine compound characterized by the presence of two pentafluorophenyl groups attached to a central ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(pentafluorophenyl)-1-ethanol typically involves the reaction of pentafluorobenzene with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the pentafluorophenyl groups are introduced to the ethanol backbone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(pentafluorophenyl)-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The pentafluorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Bis(pentafluorophenyl)-1-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with enhanced thermal and chemical stability
Mechanism of Action
The mechanism of action of 1,1-Bis(pentafluorophenyl)-1-ethanol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(pentafluorophenyl)ethane
- 1,1-Bis(pentafluorophenyl)propane
- 1,1-Bis(pentafluorophenyl)butane
Uniqueness
1,1-Bis(pentafluorophenyl)-1-ethanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl group allows for additional hydrogen bonding and can be readily modified to introduce new functional groups, enhancing its versatility in various applications .
Properties
CAS No. |
21190-47-6 |
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Molecular Formula |
C14H4F10O |
Molecular Weight |
378.16 g/mol |
IUPAC Name |
1,1-bis(2,3,4,5,6-pentafluorophenyl)ethanol |
InChI |
InChI=1S/C14H4F10O/c1-14(25,2-4(15)8(19)12(23)9(20)5(2)16)3-6(17)10(21)13(24)11(22)7(3)18/h25H,1H3 |
InChI Key |
KGUUGWKHBRPWIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)O |
Origin of Product |
United States |
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